Acide 5-bromo-3-méthylpyridine-4-boronique

Vue d'ensemble

Description

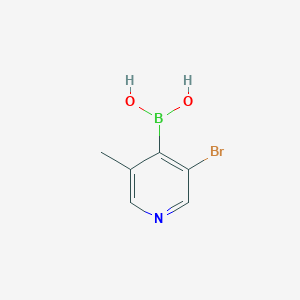

5-Bromo-3-methylpyridine-4-boronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound features a pyridine ring substituted with a bromo group at the 5-position, a methyl group at the 3-position, and a boronic acid group at the 4-position.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-bromo-3-methylpyridine with a boronic acid derivative under suitable conditions.

Metal-Catalyzed Cross-Coupling Reactions: It can also be prepared via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halide (bromide) with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 5-bromo-3-methylpyridine-4-boronic acid with various aryl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to produce corresponding boronic esters.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and aryl halide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Biphenyl Derivatives: From Suzuki-Miyaura coupling reactions.

Pyridine N-oxides: From oxidation reactions.

Boronic Esters: From reduction reactions.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-bromo-3-methylpyridine-4-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, facilitating the synthesis of complex organic molecules. The presence of the bromine atom in 5-bromo-3-methylpyridine enhances its reactivity as a coupling partner, making it an essential building block in organic synthesis .

Table 1: Cross-Coupling Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | 70-90 |

| Nickel-Catalyzed Coupling | Synthesis of heteroaryl compounds | 60-85 |

| Functionalization Reactions | Meso-substituted porphyrins | Variable |

Medicinal Chemistry

5-Bromo-3-methylpyridine-4-boronic acid has shown potential in the development of pharmaceuticals targeting various diseases. Its derivatives have been investigated for their biological activities, including anti-cancer properties and antimicrobial effects.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound can act as protein-protein interaction disruptors, which is critical in cancer therapy. For instance, certain analogs have been studied for their ability to induce apoptosis in resistant cancer cells when combined with other therapeutic agents .

Table 2: Biological Activity Studies

| Compound | Activity Type | Reference |

|---|---|---|

| Pyridoclax Analog | Protein interaction disruptor | |

| Antimicrobial Derivative | Inhibition of E. coli | |

| Anti-thrombolytic Activity | Clot formation inhibition |

Material Science

In material science, 5-bromo-3-methylpyridine-4-boronic acid serves as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes allows it to be utilized in creating advanced materials for applications such as sensors and electronic devices.

Case Study: Synthesis of Liquid Crystals

Recent studies have explored the use of pyridine-based derivatives for developing chiral dopants in liquid crystal applications, leveraging their unique structural features for enhanced performance .

Mécanisme D'action

The mechanism by which 5-Bromo-3-methylpyridine-4-boronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating to both the boronic acid and the halide, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Coupling: The palladium catalyst, base, and aryl halide are key components in the reaction pathway.

Oxidation and Reduction Reactions: The specific oxidizing or reducing agent determines the pathway and the resulting product.

Comparaison Avec Des Composés Similaires

6-Bromo-4-methylpyridine-3-boronic acid: Similar structure with different positions of substituents.

4-Methylpyridine-3-boronic acid: Lacks the bromo group.

Uniqueness: 5-Bromo-3-methylpyridine-4-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in cross-coupling reactions. Its ability to form stable boronic esters and participate in various organic transformations makes it a valuable compound in synthetic chemistry.

Activité Biologique

5-Bromo-3-methylpyridine-4-boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

1. Synthesis of 5-Bromo-3-methylpyridine-4-boronic Acid

The synthesis of 5-bromo-3-methylpyridine-4-boronic acid typically involves a palladium-catalyzed Suzuki coupling reaction. This reaction allows for the introduction of various aryl groups, enhancing the compound's biological activity. The general procedure includes:

- Reagents : 5-bromo-3-methylpyridine, arylboronic acids, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

- Conditions : The reaction is typically performed in a solvent like dioxane at elevated temperatures.

This method has been shown to yield moderate to good results in terms of purity and yield, making it a viable route for synthesizing derivatives with enhanced biological profiles .

2.1 Antimicrobial Activity

Research indicates that 5-bromo-3-methylpyridine-4-boronic acid exhibits significant antimicrobial properties. In one study, derivatives were tested against Escherichia coli, showing varying degrees of inhibition:

| Compound | Inhibition (%) |

|---|---|

| 5-Bromo-3-methylpyridine-4-boronic acid | 91.95 |

| Other derivatives | 79.38 - 83.76 |

These results suggest that modifications to the pyridine ring can enhance antibacterial activity, with certain substitutions leading to increased efficacy against gram-negative bacteria .

2.2 Anti-Thrombolytic Activity

The compound has also been evaluated for its anti-thrombolytic properties. In studies assessing clot formation in human blood, it demonstrated promising activity:

| Compound | Clot Formation Inhibition (%) |

|---|---|

| 5-Bromo-3-methylpyridine-4-boronic acid | 41.32 |

| Control Compound | 31.61 |

This indicates potential therapeutic applications in preventing thrombus formation, particularly in cardiovascular diseases .

2.3 Antioxidant and Enzyme Inhibition Activities

The compound's antioxidant capacity was assessed using various assays (e.g., DPPH, ABTS). Results indicated a robust ability to scavenge free radicals, with an IC₅₀ value comparable to established antioxidants:

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH | 0.14 ± 0.01 |

| ABTS | 0.11 ± 0.01 |

Additionally, enzyme inhibition studies revealed moderate activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disease management .

Study on Anticancer Properties

A notable study explored the anticancer effects of pyridine derivatives including 5-bromo-3-methylpyridine-4-boronic acid. When combined with siRNA targeting Bcl-xL, these compounds induced apoptosis in resistant cancer cell lines such as ovarian and lung cancers:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at higher concentrations of the compound.

This suggests that derivatives of this boronic acid could be developed into effective adjunct therapies for resistant cancers .

4. Conclusion

5-Bromo-3-methylpyridine-4-boronic acid is a versatile compound with significant biological activity across various domains including antimicrobial action, anti-thrombolytic effects, and potential anticancer properties. Ongoing research into its derivatives may yield novel therapeutic agents capable of addressing critical health challenges.

Future studies should focus on optimizing the synthesis pathways and exploring the structure-activity relationships to fully harness the potential of this compound in pharmaceutical applications.

Propriétés

IUPAC Name |

(3-bromo-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXOGEQZARNYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.